2,3,4-Trifluorophenyl isocyanate

Organic Synthesis Reaction Kinetics Fluorinated Building Blocks

2,3,4-Trifluorophenyl isocyanate is an aryl fluorinated building block with the molecular formula C7H2F3NO and a molecular weight of 173.09 g/mol. It is a clear, colorless liquid with a density of 1.432 g/mL at 25 °C, a boiling point of 43 °C at 4.5 mmHg, and a refractive index of n20/D 1.478.

Molecular Formula C7H2F3NO
Molecular Weight 173.09 g/mol
CAS No. 190774-58-4
Cat. No. B071263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluorophenyl isocyanate
CAS190774-58-4
Molecular FormulaC7H2F3NO
Molecular Weight173.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N=C=O)F)F)F
InChIInChI=1S/C7H2F3NO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
InChIKeyLSKOUPSEWMJCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trifluorophenyl Isocyanate (CAS 190774-58-4): Core Identity and Procurement Profile


2,3,4-Trifluorophenyl isocyanate is an aryl fluorinated building block with the molecular formula C7H2F3NO and a molecular weight of 173.09 g/mol . It is a clear, colorless liquid with a density of 1.432 g/mL at 25 °C, a boiling point of 43 °C at 4.5 mmHg, and a refractive index of n20/D 1.478 . The compound is characterized by its reactive isocyanate functional group (-N=C=O) attached to a trifluorinated phenyl ring, which imparts enhanced electrophilicity and enables its use as a versatile intermediate in organic synthesis, particularly for the preparation of urea derivatives with applications in pharmaceuticals and agrochemicals .

Why 2,3,4-Trifluorophenyl Isocyanate Cannot Be Replaced by Simple Analogs: Structural and Reactivity Divergence


The substitution pattern and degree of fluorination on the phenyl ring of aryl isocyanates are not interchangeable. The specific 2,3,4-trifluoro substitution pattern on 2,3,4-Trifluorophenyl isocyanate imparts a unique electronic environment that dictates its reactivity, regioselectivity, and the physicochemical properties of downstream products. The electron-withdrawing effect of the three fluorine atoms significantly enhances the electrophilicity of the isocyanate carbon relative to non-fluorinated or mono-fluorinated analogs . Furthermore, the specific arrangement of fluorine atoms on the phenyl ring (2,3,4- vs. 2,4,6- or 2,4,5-) leads to distinct differences in steric hindrance and electronic distribution, which can dramatically alter reaction outcomes, such as the yield and selectivity in urea formation, and the biological activity of the resulting compounds [1][2]. A procurement decision based on a generic 'trifluorophenyl isocyanate' classification, without specifying the exact isomer, will likely result in synthetic failure or suboptimal performance in the intended application.

Quantitative Differentiation of 2,3,4-Trifluorophenyl Isocyanate: Comparator-Based Evidence


Enhanced Electrophilicity and Reactivity vs. Non-Fluorinated and Mono-Fluorinated Analogs

The presence of three fluorine atoms on the phenyl ring of 2,3,4-Trifluorophenyl isocyanate leads to a significant increase in electrophilicity at the isocyanate carbon compared to phenyl isocyanate and mono-fluorophenyl isocyanates. While direct kinetic data for this specific compound is sparse, class-level inference from para-substituted phenyl isocyanates shows a strong positive Hammett rho (ρ) value (e.g., ρ ≈ +1.13) for reactions with nucleophiles [1]. This indicates that electron-withdrawing groups, such as the multiple fluorines in the 2,3,4-trifluoro pattern, substantially increase the reaction rate. In contrast, a single fluorine atom on the phenyl ring (e.g., 4-fluorophenyl isocyanate) exerts only a moderate inductive withdrawal (Hammett σ_para = +0.06) , resulting in a less electrophilic and consequently less reactive isocyanate.

Organic Synthesis Reaction Kinetics Fluorinated Building Blocks

Distinct Physicochemical Properties Compared to Other Trifluorophenyl Isomers

The isomeric pattern of fluorine substitution on the phenyl ring of trifluorophenyl isocyanates leads to distinct and measurable differences in key physicochemical properties, which can impact both synthetic handling and the properties of final products. 2,3,4-Trifluorophenyl isocyanate has a reported density of 1.432 g/mL and a refractive index of 1.478 at 25 °C . Its 2,4,5-isomer has a slightly lower density of 1.429 g/mL at 25 °C , while the 2,4,6-isomer has a significantly lower density of 1.359 g/cm³ at 25 °C and a lower refractive index of 1.476 . These variations reflect differences in molecular packing and polarizability due to the specific arrangement of fluorine atoms.

Medicinal Chemistry Process Chemistry Material Properties

Proven Utility in High-Value Medicinal Chemistry: The AU1235 MmpL3 Inhibitor Scaffold

2,3,4-Trifluorophenyl isocyanate serves as the critical aryl component in the synthesis of 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea (also known as AU1235), a potent and selective inhibitor of the Mycobacterium tuberculosis protein MmpL3 [1]. In vitro studies have demonstrated that AU1235 has a minimum inhibitory concentration (MIC) of 0.4 µM against the wild-type H37Rv-LP strain of M. tuberculosis on solid medium [2]. This activity is comparable to the first-line antitubercular drug SQ109 (MIC = 0.9-1.6 µM) in the same assay system [3]. The 2,3,4-trifluorophenyl moiety is a key component of the pharmacophore model for this class of inhibitors, as confirmed by structural studies [1]. Analogs with a different fluorine substitution pattern (e.g., the difluorophenyl moiety in ICA38) or a different aryl group (e.g., the 5-chlorophenyl moiety in rimonabant) represent distinct chemotypes with different biological profiles [1].

Antitubercular Drug Discovery Medicinal Chemistry Target-Based Drug Design

Validated Application Scenarios for 2,3,4-Trifluorophenyl Isocyanate in R&D and Process Chemistry


Synthesis of Potent Antitubercular Agents Targeting MmpL3

This compound is an essential starting material for synthesizing the MmpL3 inhibitor AU1235 (1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea), which exhibits potent activity (MIC 0.4 µM) against M. tuberculosis [1]. The specific 2,3,4-trifluoro pattern is critical for target engagement and biological activity, as demonstrated by its presence in a validated pharmacophore model for this inhibitor class [2]. Procurement of this exact building block is necessary for any medicinal chemistry program aimed at developing new antitubercular agents based on this scaffold.

Building Block for Fluorinated Urea Derivatives in Pharmaceuticals and Agrochemicals

The enhanced electrophilicity of 2,3,4-Trifluorophenyl isocyanate, a direct result of its three electron-withdrawing fluorine atoms [3], ensures rapid and efficient coupling with amines to form urea linkages. This makes it a superior reagent for synthesizing a wide range of N,N'-disubstituted ureas with potential applications as soluble epoxide hydrolase inhibitors or as advanced intermediates for novel agrochemicals . The distinct physicochemical properties of the resulting fluorinated ureas, such as altered lipophilicity and metabolic stability, are valuable for drug design and crop protection.

Synthesis of Functional Materials with Tailored Electronic Properties

The 2,3,4-trifluorophenyl group is a valuable motif for modulating the electronic properties of polymers and advanced materials. The high density (1.432 g/mL) and specific refractive index (n20/D 1.478) of the monomer translate to unique bulk properties in polymeric materials, which can be exploited in the design of coatings, adhesives, and optical materials. The use of this specific isomer, rather than a mixture or alternative fluorophenyl isocyanate, ensures consistency and predictability in material performance.

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